molecular formula C7H12BNO4 B6255431 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 107139-37-7

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B6255431
CAS RN: 107139-37-7
M. Wt: 185
InChI Key:
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Description

2-Ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (EMDBD) is a dioxaborolane compound that has been studied for its potential applications in scientific research and lab experiments. It has a unique structure and properties, which make it an attractive candidate for further investigation.

Scientific Research Applications

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential applications in scientific research. It has been shown to be a useful reagent for the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and tetrahydropyrans. Additionally, it has been used for the synthesis of biologically active compounds, such as antibiotics and antivirals. Furthermore, 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, which could lead to new treatments for drug-resistant diseases.

Mechanism of Action

The exact mechanism of action of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs. This inhibition could lead to an increased concentration of the drug in the body, which could lead to increased efficacy. Additionally, 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have antioxidant properties, which could lead to increased protection against oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have not yet been fully studied. However, it has been shown to have antioxidant properties, which could lead to increased protection against oxidative damage. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could lead to increased efficacy.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in lab experiments is its unique structure and properties, which make it an attractive candidate for further investigation. Additionally, it has been shown to be a useful reagent for the synthesis of heterocyclic compounds and biologically active compounds. However, the exact mechanism of action of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not yet fully understood, which could limit its usefulness in certain applications.

Future Directions

The potential applications of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are numerous, and there are many future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a drug delivery system or as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research could be conducted to explore the potential of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as an antioxidant or as a reagent for the synthesis of heterocyclic compounds and biologically active compounds. Finally, further research could be conducted to explore the potential of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a catalyst for chemical reactions.

Synthesis Methods

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be synthesized through a two-step process. In the first step, the compound is prepared by reacting 2-ethyl-6-methyl-1,3,5,2-dioxaborinane-4,8-dione with a mixture of ethyl acetate, acetic anhydride, and potassium carbonate. This reaction produces the desired compound in a yield of approximately 70%. In the second step, the compound is purified by recrystallization from a mixture of ethyl acetate and methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-ethyl-1,3-propanediol", "methylamine", "boron trifluoride diethyl etherate", "maleic anhydride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: The reaction begins with the conversion of 2-ethyl-1,3-propanediol to the corresponding diol by treatment with sodium hydroxide.", "Step 2: The diol is then reacted with methylamine in the presence of boron trifluoride diethyl etherate to form the corresponding imine.", "Step 3: The imine is then cyclized with maleic anhydride to form the desired 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.", "Step 4: The product is purified by recrystallization from ethanol and acetic acid." ] }

CAS RN

107139-37-7

Product Name

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Molecular Formula

C7H12BNO4

Molecular Weight

185

Purity

95

Origin of Product

United States

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